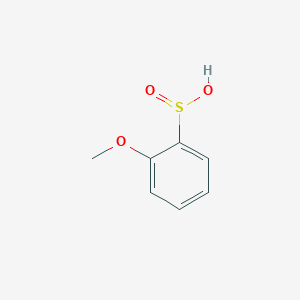

o-Methoxybenzenesulphinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEOBKHAPXSNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927310 | |

| Record name | 2-Methoxybenzene-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-78-1 | |

| Record name | 2-Methoxybenzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methoxybenzenesulphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzene-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-methoxybenzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of O Methoxybenzenesulphinic Acid

Established Synthetic Routes to o-Methoxybenzenesulphinic Acid

Oxidation of o-Methoxybenzenethiol

A direct and common method for the preparation of sulfinic acids is the controlled oxidation of the corresponding thiols. In the case of this compound, this involves the oxidation of o-methoxybenzenethiol. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a frequently utilized reagent due to its efficiency and relatively clean reaction profile.

The reaction is typically carried out in a suitable solvent system, such as aqueous media, and the reaction conditions are controlled to prevent over-oxidation to the corresponding sulfonic acid. The stoichiometry of the oxidizing agent is a critical parameter in achieving a good yield of the desired sulfinic acid.

Table 1: Representative Conditions for the Oxidation of Thiols to Sulfinic Acids

| Thiol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Aromatic Thiol | Hydrogen Peroxide | Aqueous | Room Temperature | Good to Excellent |

| Aliphatic Thiol | Hydrogen Peroxide | Aqueous | Room Temperature | Good to Excellent |

This table presents generalized conditions. Specific conditions for o-methoxybenzenethiol may vary.

Reaction of Anisole (B1667542) with Chlorosulfonic Acid Followed by Reduction

Another significant route to this compound begins with the electrophilic substitution of anisole. The reaction of anisole with chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy (B1213986) group, a mixture of o-methoxybenzenesulfonyl chloride and p-methoxybenzenesulfonyl chloride is typically formed. Reaction conditions can be optimized to favor the formation of the ortho isomer.

The subsequent step involves the selective reduction of the o-methoxybenzenesulfonyl chloride to this compound. This reduction can be achieved using various reducing agents, such as sodium sulfite (B76179) or zinc dust. Careful control of the reaction conditions is necessary to prevent further reduction to the thiol.

This two-step process offers a versatile approach, starting from the readily available anisole.

Preparation of Sulfinic Acids via Reduction of Sulfonyl Chlorides

This method is a more general approach where a pre-synthesized or commercially available sulfonyl chloride is reduced to the corresponding sulfinic acid. For the synthesis of this compound, the starting material would be o-methoxybenzenesulfonyl chloride.

The reduction of sulfonyl chlorides to sulfinic acids is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with common choices including sulfites (e.g., sodium sulfite) and metal dusts (e.g., zinc). The reaction is typically carried out in an aqueous or alcoholic medium. The sulfonyl chloride acts as a key intermediate in this pathway, providing a stable precursor that can be readily converted to the desired sulfinic acid.

A plausible alternative for the synthesis of the intermediate o-methoxybenzenesulfonyl chloride is the Sandmeyer reaction, starting from o-anisidine (B45086). This involves the diazotization of o-anisidine followed by reaction with sulfur dioxide in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

Mechanistic Studies in the Formation of this compound

Acid-Catalyzed Hydrolysis Mechanisms in Arenesulfonyldiazomethanes

While not a direct synthetic route to this compound, the study of the acid-catalyzed hydrolysis of arenesulfonyldiazomethanes provides valuable mechanistic insights into reactions involving related sulfur-containing functional groups. The hydrolysis of these diazo compounds in acidic aqueous solutions leads to the formation of the corresponding sulfonic acids, with sulfinic acids proposed as potential intermediates in some related transformations.

The mechanism of the acid-catalyzed hydrolysis of α-diazosulfones has been investigated. It is proposed that the reaction proceeds through a fast and reversible protonation of the diazo compound. This is followed by a rate-determining step, which is suggested to be a bimolecular process involving the weak participation of a nucleophile, such as a water molecule, in the transition state. youtube.comlibretexts.orgchemguide.co.ukchemistrysteps.com

Role of Intermediates in Sulfinic Acid Synthesis

In several of the established synthetic routes for this compound, specific chemical species play a crucial role as intermediates. Understanding the formation and reactivity of these intermediates is key to optimizing the synthetic process.

Sulfonyl Chlorides as Key Intermediates:

As highlighted in sections 2.1.2 and 2.1.3, sulfonyl chlorides, specifically o-methoxybenzenesulfonyl chloride, are pivotal intermediates. quora.com They are relatively stable compounds that can be isolated and purified before being converted to the target sulfinic acid. The synthesis of the sulfonyl chloride via electrophilic aromatic substitution or the Sandmeyer reaction provides a versatile entry point to the desired sulfinic acid. The subsequent reduction of the sulfonyl chloride is a critical step, and the choice of reducing agent and reaction conditions determines the success of the conversion to the sulfinic acid without over-reduction. nih.gov

Table 2: Common Intermediates in the Synthesis of this compound

| Intermediate | Preceding Reaction | Subsequent Reaction |

| o-Methoxybenzenesulfonyl chloride | Chlorosulfonation of anisole / Sandmeyer reaction of o-anisidine | Reduction to this compound |

Novel and Green Synthetic Approaches for this compound

Modern synthetic strategies for this compound are increasingly aligning with the principles of green chemistry. These approaches aim to minimize environmental impact by employing safer reagents, reducing energy consumption, and improving atom economy. Key areas of innovation include the development of catalytic systems and the exploration of alternative reaction media.

A significant advancement in this area is the move towards catalytic reactions that can proceed under milder conditions. While direct catalytic synthesis of this compound from anisole remains an area of active research, progress in the synthesis of related arylsulfinic acids suggests potential pathways. For instance, methods are being developed for the direct synthesis of arylsulfinic acids from arenes using environmentally friendly oxidants and catalysts.

One promising green approach involves the synthesis of sulfonic acids, where sulfinic acids are key intermediates. A sustainable and mild one-step strategy has been explored for the synthesis of aryl sulfonic acids using the readily available and inexpensive industrial chemical thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate, with air serving as a green oxidant. This method highlights the potential for forming the arylsulfinyl intermediate under significantly greener conditions than traditional routes.

Furthermore, the development of catalyst- and additive-free reactions in green solvents like water represents a significant leap forward. For example, the direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids has been successfully achieved in water, demonstrating the feasibility of forming carbon-sulfur bonds from sulfinic acids under environmentally benign conditions. This points towards the potential for developing a direct, aqueous-phase synthesis of this compound.

The traditional reduction of o-methoxybenzenesulfonyl chloride itself can also be made greener. The use of milder and more selective reducing agents, along with the replacement of volatile organic solvents with more sustainable alternatives, are key considerations. For instance, the reduction of sulfonyl chlorides to sulfinates using sodium sulfite or sodium bisulfite in aqueous media is a well-established and relatively green method.

The table below summarizes some of the key features of these emerging novel and green synthetic approaches.

| Synthetic Approach | Key Features | Green Chemistry Principles Addressed |

| Sulfonic Acid Synthesis via Sulfinate Intermediate | Use of thiourea dioxide and air as reagents. | Use of renewable feedstocks, safer chemicals, and energy efficiency. |

| Direct C-S Bond Formation in Water | Catalyst- and additive-free reaction in an aqueous medium. | Use of safer solvents and auxiliaries, inherently safer chemistry. |

| Greener Synthesis of Sulfonyl Chloride Precursor | Use of TAPC as a chlorinating agent, solvent-free conditions. | Prevention of waste, use of safer chemicals. |

| Greener Reduction of Sulfonyl Chloride | Use of sodium sulfite/bisulfite in aqueous media. | Use of safer solvents and auxiliaries. |

These innovative approaches, while in some cases still under development for the specific synthesis of this compound, represent the future direction of its production. The focus on catalysis, green solvents, and safer reagents is set to make the synthesis of this important chemical intermediate more sustainable and economically viable.

Spectroscopic and Advanced Analytical Characterization of O Methoxybenzenesulphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of o-Methoxybenzenesulphinic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, NMR analysis is critical for confirming the substitution pattern on the benzene (B151609) ring and characterizing the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the methoxy (-OCH₃) and sulphinic acid (-SO₂H) substituents. The -OCH₃ group is an electron-donating group, causing increased shielding (upfield shift) at the ortho and para positions, while the -SO₂H group is electron-withdrawing, causing deshielding (downfield shift). libretexts.orgreddit.com

The four aromatic protons are chemically distinct and would theoretically present as a complex multiplet system. However, approximations of their chemical shifts and multiplicities can be predicted. The proton ortho to the sulphinic acid group (and meta to the methoxy group) would be the most deshielded. Conversely, the proton ortho to the methoxy group would be significantly shielded.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H6 | ~7.8 - 8.0 | Doublet of doublets (dd) | Ortho to the electron-withdrawing -SO₂H group. |

| H4 | ~7.4 - 7.6 | Triplet of doublets (td) | Para to the -OCH₃ group, influenced by both substituents. |

| H5 | ~7.0 - 7.2 | Triplet of doublets (td) | Meta to both groups. |

| H3 | ~6.9 - 7.1 | Doublet of doublets (dd) | Ortho to the electron-donating -OCH₃ group. |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | Typical range for methoxy protons on an aromatic ring. chemicalbook.com |

| -SO₂H | >10 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration and solvent dependent. |

In a broadband proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak. libretexts.org For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are determined by the substituent effects. The carbon atom bonded to the methoxy group (C1) is expected at a high chemical shift (downfield) due to the electronegativity of oxygen, while the carbon bearing the sulphinic acid group (C2) will also be downfield. Carbons in aromatic rings typically absorb in the range of 120-150 ppm. libretexts.orgoregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (-OCH₃) | ~155 - 160 | Aromatic carbon attached to oxygen, highly deshielded. libretexts.org |

| C2 (-SO₂H) | ~145 - 150 | Aromatic carbon attached to sulfur, deshielded. |

| C4 | ~130 - 135 | Aromatic CH. |

| C6 | ~125 - 130 | Aromatic CH, ortho to the -SO₂H group. |

| C5 | ~120 - 125 | Aromatic CH, para to the -SO₂H group. |

| C3 | ~110 - 115 | Aromatic CH, ortho to the -OCH₃ group, shielded. cdnsciencepub.comcdnsciencepub.com |

| -OCH₃ | ~55 - 60 | Typical range for a methoxy carbon. cdnsciencepub.com |

The conformational flexibility of this compound, particularly the rotation around the C1-O and C2-S bonds, can be investigated using advanced NMR techniques. The presence of two ortho substituents can lead to hindered rotation, potentially resulting in distinct conformers. rsc.org

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. By recording spectra at different temperatures, it is possible to observe changes in the appearance of NMR signals. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. acs.org For example, the signals for the ortho carbons (C3 and C6) might resolve into distinct peaks if the rotation is sufficiently hindered.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide through-space correlation information. For instance, a NOESY experiment could detect spatial proximity between the methoxy protons and the H3 proton, helping to confirm assignments and provide insights into the preferred orientation of the methoxy group relative to the benzene ring.

Mass Spectrometry (MS) Fragmentation Studies of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of its elemental composition. researchgate.netuky.edu For this compound (C₇H₈O₃S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. algimed.com

Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈O₃S |

| Nominal Mass | 172 u |

| Monoisotopic Mass (Theoretical) | 172.01941 u |

| [M+H]⁺ Ion (Theoretical) | 173.02722 u |

| [M-H]⁻ Ion (Theoretical) | 171.01161 u |

An HRMS measurement yielding a mass value that matches the theoretical value within a narrow error margin (e.g., ±5 ppm) would provide strong evidence for the elemental formula C₇H₈O₃S. uow.edu.auresearchgate.net

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments provides a fingerprint that can be used for structural elucidation. The fragmentation of this compound is expected to be influenced by the functionalities present: the methoxy group, the aromatic ring, and the sulphinic acid group.

Key predicted fragmentation pathways include:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonic and sulphinic acids is the extrusion of sulfur dioxide (SO₂), a stable neutral molecule (64 u). nih.govresearchgate.netaaqr.org This would lead to a fragment corresponding to methoxyphenol.

Loss of a methyl radical: Similar to anisole (B1667542), cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 u). osti.govmiamioh.educhegg.com

Loss of formaldehyde (B43269): A characteristic rearrangement of anisole derivatives involves the loss of formaldehyde (H₂CO, 30 u). osti.gov

Loss of the hydroxyl radical: Cleavage of the S-OH bond could result in the loss of a hydroxyl radical (•OH, 17 u).

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 172 | [C₇H₈O₃S]⁺• | Molecular Ion (M⁺•) |

| 157 | [C₆H₅O₃S]⁺ | M⁺• - •CH₃ |

| 108 | [C₇H₈O]⁺• | M⁺• - SO₂ (Rearrangement) |

| 93 | [C₆H₅O]⁺ | ⁺• - •CH₃ |

| 78 | [C₆H₆]⁺• | ⁺• - H₂CO (Rearrangement) |

| 65 | [C₅H₅]⁺ | ⁺ - CO |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (C₇H₈O₃S, molecular weight: 172.20 g/mol ), the precursor ion, either the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, would be subjected to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of aromatic organosulfur compounds is well-documented. wikipedia.orgnih.gov A primary and highly characteristic fragmentation pathway for aromatic sulfonic and sulfinic acids involves the extrusion of sulfur dioxide (SO₂) or sulfur monoxide (SO). nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of Sulfur Monoxide (SO): Cleavage of the C-S bond followed by rearrangement could lead to the loss of a neutral SO molecule (48 Da).

Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway in related aromatic sulfonamides involves the elimination of SO₂ (64 Da), which would be a strong indicator of the sulfinic acid moiety. nih.gov

Loss of the Methoxy Group: Cleavage of the C-O bond of the methoxy group could result in the loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde molecule (CH₂O, 30 Da) following rearrangement.

Cleavage of the Sulfinic Acid Group: Fragmentation could involve the loss of the •S(O)OH radical (81 Da) or the entire C₇H₇O• radical, leaving the [S(O)OH]⁺ ion.

These fragmentation patterns allow for the unambiguous confirmation of the compound's core structure, including the benzene ring, the methoxy group, and the sulfinic acid functional group.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 173.0)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 173.0 | 125.0 | SO (48 Da) | [C₇H₉O₂]⁺ |

| 173.0 | 109.0 | SO₂ (64 Da) | [C₇H₉O]⁺ |

| 173.0 | 158.0 | •CH₃ (15 Da) | [C₆H₆O₃S]⁺ |

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. By analogy with related aromatic sulfinic and sulfonic acids, as well as anisole derivatives, the principal bands can be assigned as follows: researchgate.net

O-H Stretching: The hydroxyl group of the sulfinic acid is expected to show a strong, broad absorption band in the region of 3200-2500 cm⁻¹. The significant broadening is a result of strong intermolecular hydrogen bonding.

C-H Aromatic Stretching: Sharp bands of weak to medium intensity are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Aliphatic Stretching: The methyl protons of the methoxy group will produce characteristic bands in the 2950-2850 cm⁻¹ region.

S=O Stretching (Sulfoxide): The S=O double bond of the sulfinic acid group is a strong IR absorber. This band is typically found in the 1100-1050 cm⁻¹ range. Its exact position is sensitive to hydrogen bonding.

C-O Stretching: The asymmetric C-O-C stretching of the aryl-ether linkage is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

S-O Stretching: The S-O single bond stretch is expected in the 900-700 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak intensity bands appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (ortho-disubstituted) gives rise to strong absorption bands in the 850-750 cm⁻¹ range, which are characteristic of the adjacent hydrogen atoms on the ring.

Table 2: Predicted Characteristic Infrared Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-2500 | O-H stretch (H-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Weak |

| ~1250 | Asymmetric C-O-C stretch | Strong |

| 1100-1050 | S=O stretch | Strong |

| ~1030 | Symmetric C-O-C stretch | Strong |

| 900-700 | S-O stretch | Medium |

Hydrogen bonding is a dominant intermolecular force in sulfinic acids, profoundly influencing their physical properties and spectroscopic signatures. In the solid state and in concentrated solutions, this compound is expected to form cyclic dimers through strong intermolecular hydrogen bonds between the hydroxyl proton of one molecule and the sulfoxide (B87167) oxygen of another (O-H···O=S). nih.gov

This dimerization has significant effects on the vibrational spectra:

The O-H stretching vibration is shifted to a much lower frequency (e.g., from a sharp band at ~3600 cm⁻¹ for a free O-H to a very broad absorption centered around 3200-2500 cm⁻¹) and its intensity increases dramatically.

The S=O stretching vibration is also affected, typically shifting to a lower frequency (red-shift) upon hydrogen bonding, as the S=O bond is weakened by the interaction with the hydrogen atom.

In addition to intermolecular hydrogen bonding, the ortho positioning of the methoxy group raises the possibility of intramolecular hydrogen bonding. Theoretical studies on related ortho-substituted benzenesulfonic acids have shown that an intramolecular hydrogen bond can form between the acidic proton and the oxygen of the methoxy group (S-O-H···O-CH₃). nih.govmdpi.com This intramolecular interaction would exist in equilibrium with the more stable intermolecularly bonded dimer configuration, particularly in the gas phase or in non-polar solvents.

X-ray Crystallography of this compound and its Complexes

While no published crystal structure for this compound is currently available, its solid-state structure can be reliably predicted by examining the crystallography of analogous molecules, such as p-methoxybenzoic acid (anisic acid). rsc.org X-ray crystallography provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions in the crystalline state. nih.gov

Based on analogues, the molecule of this compound is not expected to be perfectly planar. Steric hindrance between the adjacent sulfinic acid and methoxy groups would likely cause the S(O)OH group to twist out of the plane of the benzene ring.

The crystal packing would almost certainly be dominated by the formation of centrosymmetric dimers via intermolecular O-H···O=S hydrogen bonds, a common and highly stable supramolecular synthon in related acid structures. rsc.orgias.ac.in These dimeric units would then pack into a stable three-dimensional lattice, likely influenced by weaker C-H···O interactions and π-π stacking of the aromatic rings.

The hierarchy of intermolecular interactions governing the crystal structure would be led by the strong and highly directional O-H···O=S hydrogen bonds. These are the primary driving force for the crystal packing. nih.gov

Other significant interactions would include:

C-H···O Interactions: Weak hydrogen bonds between aromatic or methyl C-H donors and the oxygen atoms of the sulfinic acid or methoxy groups of neighboring molecules would provide additional stabilization to the crystal lattice.

Sulfur Interactions: The sulfur atom itself can participate in weak intermolecular contacts, further influencing the packing arrangement. rsc.org

The interplay of these strong and weak interactions dictates the final crystal architecture, influencing properties such as melting point, solubility, and stability.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇H₈O₃S |

| p-Methoxybenzoic acid (anisic acid) | C₈H₈O₃ |

| Benzenesulfonic acid | C₆H₆O₃S |

| Sulfur dioxide | SO₂ |

| Sulfur monoxide | SO |

Advanced Chromatographic Techniques for this compound Analysis

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly within complex mixtures. Methodologies such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for robust analysis.

HPLC and UPLC are powerful techniques for the analysis of organic acids like this compound. These methods offer high resolution and sensitivity for the separation of analytes from various matrices.

Key Principles and Methodologies:

Reversed-Phase HPLC: This is a common approach for separating organic acids. A nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or phosphoric acid) to control the ionization of the analyte. ekb.egsielc.comthermofisher.com The retention of this compound can be controlled by adjusting the mobile phase composition, pH, and ionic strength. lcms.cz

Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange characteristics can provide unique selectivity for polar and ionizable compounds, enhancing separation from other components in a mixture. lcms.czsielc.comhelixchrom.com

UPLC Technology: UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. lcms.czlcms.cz The principles of separation remain the same, but the instrumentation is designed to handle the higher backpressures generated. lcms.cz

Table 1: Comparison of HPLC and UPLC Parameters for Organic Acid Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5-5 µm | < 2 µm |

| Column Length | 75-250 mm | 50-150 mm |

| Flow Rate | 0.5-2.0 mL/min | 0.2-0.6 mL/min |

| Backpressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds like this compound, derivatization is a necessary step to increase volatility and thermal stability. colostate.edunih.govnih.gov

Derivatization Techniques:

Silylation: This is a common derivatization method where active hydrogen atoms in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com This process reduces the polarity and increases the volatility of the acid, making it suitable for GC analysis.

Alkylation: This involves converting the carboxylic acid to its corresponding ester, typically a methyl ester, to enhance volatility. colostate.edu

Methoximation followed by Silylation: This two-step process is often employed for complex samples containing carbonyl groups. Methoximation converts aldehydes and ketones to oximes, preventing the formation of multiple derivatives during the subsequent silylation step. nih.govyoutube.com

The choice of derivatization reagent and reaction conditions (temperature, time) must be optimized to ensure complete derivatization and avoid degradation of the analyte. sigmaaldrich.com

The coupling of chromatographic separation with mass spectrometry (MS) provides a highly sensitive and selective analytical tool for the unambiguous identification and quantification of this compound in complex mixtures.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for analyzing compounds in complex matrices. nih.gov The HPLC or UPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. nih.govwaters.com

GC-MS: Gas chromatography-mass spectrometry is used for the analysis of volatile derivatives of this compound. jfda-online.comgcms.cz The gas chromatograph separates the derivatized analytes before they enter the mass spectrometer, which provides mass spectral data for identification and quantification. nih.govjapsonline.com Negative chemical ionization (NICI) can be a particularly sensitive method for certain derivatives. nih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Sample Preparation | Analytes | Selectivity | Sensitivity |

|---|---|---|---|---|

| LC-MS/MS | Minimal, often dilution and filtration | Polar, non-volatile compounds | High | Very high (ng/L to µg/L) |

| GC-MS | Derivatization required | Volatile, thermally stable compounds (or their derivatives) | High | High (pg to ng) |

Electrochemical Methods for the Detection and Quantification of this compound

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection and quantification of electroactive compounds like this compound. These techniques are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.

Key Principles and Methodologies:

Voltammetry: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound. mdpi.comsemanticscholar.org The position and height of the voltammetric peaks can provide information about the redox potential and concentration of the analyte.

Modified Electrodes: The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials. Materials like graphene, carbon nanotubes, and metal nanoparticles can increase the electrode's surface area and catalytic activity towards the analyte. mdpi.comsemanticscholar.orgnih.gov

The performance of an electrochemical sensor is evaluated based on parameters such as its linear range, limit of detection (LOD), and selectivity against potential interfering species. mdpi.comnih.gov

Trace Analysis Methodologies for this compound in Complex Matrices

The determination of trace levels of this compound in complex matrices, such as environmental or biological samples, requires efficient sample preparation techniques to remove interferences and pre-concentrate the analyte.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from the matrix components. jfda-online.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. A sorbent material is chosen to selectively retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent. chimia.ch

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample, and the analyte partitions into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. jfda-online.com

The choice of extraction method depends on the properties of the analyte and the nature of the sample matrix. Following extraction, the concentrated and purified sample is typically analyzed using a sensitive chromatographic technique such as LC-MS/MS or GC-MS. gcms.czchimia.ch

Computational Chemistry Approaches to O Methoxybenzenesulphinic Acid

Density Functional Theory (DFT) Calculations on o-Methoxybenzenesulphinic Acid

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to provide a robust description of its electronic and geometric parameters.

A DFT analysis of this compound reveals a nuanced electronic landscape shaped by the interplay of its constituent functional groups. The methoxy (B1213986) (-OCH₃) group, being an electron-donating group, increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions, through resonance effects. Conversely, the sulphinic acid (-SO₂H) group acts as an electron-withdrawing group. The distribution of electron density and the resulting molecular electrostatic potential (MEP) are critical in understanding the molecule's reactivity.

The calculated charge distribution highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the oxygen atoms of the sulphinic acid group are expected to be regions of high negative charge, while the hydrogen atom of the hydroxyl group and the sulfur atom would exhibit a more positive character.

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| O (methoxy) | -0.55 |

| C (methoxy) | 0.18 |

| S (sulphinic acid) | 1.85 |

| O (sulphinic acid, S=O) | -0.95 |

| O (sulphinic acid, S-OH) | -0.75 |

| H (sulphinic acid) | 0.45 |

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, corresponding to a minimum on the potential energy surface. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The presence of the bulky sulphinic acid group and the methoxy group at the ortho position can lead to steric interactions that influence the planarity of the benzene ring and the orientation of the substituents. The methoxy group is likely to be oriented in the plane of the benzene ring to maximize resonance stabilization, while the sulphinic acid group may adopt a staggered conformation.

The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy can also be computed, providing insights into the molecule's stability.

| Parameter | Optimized Value |

|---|---|

| C-S Bond Length (Å) | 1.80 |

| S=O Bond Length (Å) | 1.45 |

| S-O Bond Length (Å) | 1.65 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| ∠ C-S-O (°) | 106.5 |

| ∠ O=S=O (°) | 118.0 |

Molecular Orbital Theory and Electronic Structure Analysis of this compound

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.nettsijournals.comdntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group. The LUMO, in contrast, is likely to be centered on the electron-deficient sulphinic acid group and the aromatic ring. The energy gap between these orbitals will dictate the molecule's reactivity towards various reagents. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both an electron-donating and an electron-withdrawing group on the benzene ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzenesulphinic acid. tsijournals.com

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Computational Spectroscopy of this compound

Computational methods can also be employed to predict various spectroscopic properties of molecules, providing a valuable tool for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.govresearchgate.net These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

For this compound, the electron-donating methoxy group is expected to shield the ortho and para protons of the benzene ring, causing their signals to appear at a higher field (lower ppm) compared to benzene. Conversely, the electron-withdrawing sulphinic acid group will deshield the adjacent protons, shifting their signals to a lower field (higher ppm). The interplay of these effects will result in a complex and characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum. Similarly, the ¹³C chemical shifts of the aromatic carbons will be affected by the substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (methoxy) | 3.90 | - |

| C (methoxy) | - | 56.0 |

| H (aromatic) | 6.8 - 8.0 | - |

| C (aromatic) | - | 110 - 150 |

| H (sulphinic acid) | ~10-12 | - |

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a common application of computational chemistry. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the spectral features of a molecule. This process typically involves geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation. The resulting theoretical spectrum can be compared with experimental spectra to aid in the identification and characterization of the compound. For this compound, such simulations would help in assigning the vibrational modes associated with the sulphinic acid group, the methoxy group, and the benzene ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Data not available |

| S=O Stretch | Data not available |

| C-O Stretch (Methoxy) | Data not available |

| Aromatic C-H Stretch | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from computational simulations.

Elucidation of Reaction Pathways Involving this compound via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

Transition State Characterization and Reaction Barrier Calculation

A key aspect of studying reaction pathways is the characterization of transition states, which are the high-energy structures that connect reactants and products. Computational software can be used to locate these transition states and calculate their geometries and energies. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, is a critical parameter that governs the rate of a reaction. For reactions involving this compound, such as its oxidation or decomposition, these calculations could provide fundamental insights into the reaction kinetics.

Conformational Analysis of this compound

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is particularly important for a molecule like this compound, which has rotatable bonds associated with the methoxy and sulphinic acid groups. Computational methods can systematically explore the conformational space to locate the global minimum energy structure and other low-energy conformers. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and biological activity.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-O-H) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from a conformational analysis.

Quantum Chemical Studies of this compound Reactivity

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, which is fundamental to its reactivity. Various descriptors derived from these calculations can be used to predict how and where a molecule will react.

For this compound, these studies could involve the calculation of:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energies and distributions of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can predict sites for electrostatic interactions with other molecules.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactive sites within the molecule.

These quantum chemical studies would offer a detailed picture of the electronic properties of this compound, enabling predictions about its chemical behavior and interactions.

Synthesis and Evaluation of O Methoxybenzenesulphinic Acid Derivatives and Analogs

Design and Synthesis of Substituted o-Methoxybenzenesulphinic Acids

The synthesis of substituted o-methoxybenzenesulphinic acids typically begins with appropriately substituted methoxy-aromatic compounds. A common synthetic route involves the sulfonation of a substituted anisole (B1667542), followed by reduction of the resulting sulfonyl chloride. The choice of starting materials and reaction conditions is crucial for achieving the desired substitution pattern on the aromatic ring.

For instance, a general approach to synthesizing hydroxy-methoxybenzene derivatives involves the peracid oxidation of the aromatic ring. This method utilizes reagents such as hydrogen peroxide, acetic acid, and p-toluenesulfonic acid to generate ethaneperoxoic acid in situ, which then acts as the hydroxylating agent. nih.gov The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring. nih.gov

Aromatic Substituent Effects on Synthesis and Reactivity

The nature of the substituents on the aromatic ring plays a pivotal role in both the synthesis and reactivity of o-methoxybenzenesulphinic acid derivatives. Substituents are broadly classified as either activating or deactivating groups, which direct incoming electrophiles to the ortho, para, or meta positions. libretexts.org

The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. msu.edu This electron-donating nature enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. However, the steric hindrance imposed by the ortho-methoxy group can influence the regioselectivity of subsequent reactions.

Electron-withdrawing groups, such as nitro (-NO2) or carbonyl (-C=O) groups, deactivate the ring towards electrophilic substitution and are meta-directors. libretexts.orgmsu.edu The presence of such groups would necessitate more forcing reaction conditions for the synthesis of the corresponding substituted o-methoxybenzenesulphinic acids. The reactivity of the resulting sulphinic acid would also be affected; for example, the acidity of the sulphinic acid proton would be influenced by the electronic nature of the aromatic substituents.

| Substituent | Effect on Aromatic Ring | Directing Effect | Impact on Reactivity |

| -OCH3 (Methoxy) | Activating | Ortho, Para | Increases nucleophilicity |

| -NO2 (Nitro) | Deactivating | Meta | Decreases nucleophilicity |

| -CHO (Aldehyde) | Deactivating | Meta | Decreases nucleophilicity |

| -Cl (Chloro) | Deactivating (weak) | Ortho, Para | Decreases nucleophilicity |

Preparation and Reactions of this compound Esters, Salts, and Amides

The sulphinic acid functionality of this compound can be readily converted into various derivatives, including esters, salts, and amides, through standard synthetic methodologies.

Esters of this compound can be prepared by reacting the sulphinic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the sodium salt of the sulphinic acid can be reacted with an alkyl halide.

Salts , such as sodium o-methoxybenzenesulphinate, are typically formed by neutralizing the sulphinic acid with a suitable base, like sodium hydroxide. These salts are often more stable and easier to handle than the free acid.

Amides can be synthesized from the corresponding sulphonyl chloride, which can be generated from the sulphinic acid. The sulphonyl chloride is then reacted with an appropriate amine to yield the desired sulphonamide. organic-chemistry.org The synthesis of amides can also be achieved by reacting a carboxylic acid with an amine, often requiring activation of the carboxylic acid. google.comyoutube.comyoutube.com

Alkylation of the Sulfinate Anion

The sulfinate anion, generated from the deprotonation of this compound or by using its salt form, is a potent nucleophile. Alkylation of the sulfinate anion can occur at either the sulfur or the oxygen atom, leading to the formation of sulfones or sulfinate esters, respectively. The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions.

For S-alkylation, which typically leads to the formation of sulfones, polar aprotic solvents like DMF or DMSO are often employed. reddit.com The choice of the leaving group on the alkylating agent can also play a role in the reaction's efficiency.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogs, SAR studies would involve systematically modifying the structure and evaluating the impact of these changes on a specific biological endpoint.

Impact of Methoxy Group Position and Other Substituents

The position of the methoxy group on the benzene (B151609) ring is a critical determinant of biological activity. Studies on other classes of compounds have shown that moving a methoxy group from the ortho to the meta or para position can significantly alter the molecule's interaction with its biological target. mdpi.comnih.gov For instance, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the ortho-methoxy substituted compound displayed the most favorable biological properties for myocardial perfusion imaging. nih.gov The ortho position can influence the conformation of the molecule and its ability to form key interactions, such as hydrogen bonds, with a receptor or enzyme active site. mdpi.com

Exploration of Biological Activities of Derivatives

Derivatives of benzenesulphinic and benzenesulfonamide (B165840) compounds have been reported to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The biological activities of this compound derivatives would be explored through various in vitro and in vivo assays.

For instance, the anticancer activity could be evaluated against a panel of cancer cell lines to determine the compound's potency and selectivity. nih.gov Antibacterial activity would be assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains. Anti-inflammatory properties could be investigated using models of inflammation. mdpi.com

The specific biological activities of this compound derivatives are expected to be influenced by the nature and position of the substituents on the aromatic ring, as well as the type of derivative (ester, salt, or amide). A comprehensive SAR study would aim to identify the optimal combination of these structural features to maximize the desired biological effect while minimizing off-target activities.

Applications of O Methoxybenzenesulphinic Acid in Chemical Sciences

o-Methoxybenzenesulphinic Acid as a Key Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, primarily through its conversion into various sulfinyl derivatives. While direct, extensive literature on its specific role as a key intermediate is not broadly available, the reactivity of the sulfinate group is well-established, allowing for its application in the construction of more complex molecular architectures.

Precursor in Complex Molecule Synthesis

The utility of arylsulfinic acids, including the ortho-methoxy substituted variant, lies in their ability to be transformed into sulfinate esters and sulfinamides. These derivatives are crucial building blocks for introducing sulfur-based functional groups into target molecules. For instance, sulfinate esters can be prepared from sulfinic acids and subsequently used in the synthesis of chiral sulfoxides, which are important in medicinal chemistry and as chiral auxiliaries. Although specific examples detailing the multi-step synthesis of a complex molecule starting directly from this compound are not prominently featured in available research, the fundamental transformations of the sulfinic acid group imply its potential as a precursor in synthetic pathways leading to complex structures. The methoxy (B1213986) group on the aromatic ring can also influence the reactivity and properties of the molecule, potentially offering advantages in specific synthetic contexts.

Role in Domino and Cascade Reactions

Currently, there is a lack of specific documented examples of this compound or its immediate derivatives playing a direct and recurring role in well-established domino or cascade reactions. Cascade reactions involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. While the sulfinyl group can, in principle, participate in such sequences, for example, through Michael additions or as a leaving group, the specific contribution of the o-methoxybenzenesulphinyl moiety to initiating or propagating a cascade sequence is not a widely reported synthetic strategy. Further research would be needed to explore and establish its potential in this area of chemical synthesis.

Asymmetric Synthesis Applications of this compound Derivatives

Derivatives of arylsulfinic acids are significant in the field of asymmetric synthesis, primarily through the formation of chiral sulfoxides and related compounds. While research specifically highlighting this compound derivatives is limited, the principles of using sulfinyl groups to control stereochemistry are well-established. nih.gov

Chiral, non-racemic sulfinates, which can be derived from sulfinic acids, are valuable intermediates for preparing enantiomerically pure sulfoxides. nih.gov These chiral sulfoxides can act as powerful chiral auxiliaries, directing the stereochemical outcome of reactions on an attached substrate. A general approach involves the esterification of the sulfinic acid with a chiral alcohol to produce diastereomeric sulfinate esters, which can then be separated. Subsequent reaction of a separated diastereomer with an organometallic reagent proceeds with inversion of stereochemistry at the sulfur atom to yield an enantiopure sulfoxide (B87167).

A more direct and modern approach is the catalytic asymmetric condensation of prochiral sulfinates with alcohols. nih.gov While a broad range of aryl sulfinates have been shown to be effective in these reactions, specific data on the performance of 2-trifluoromethoxybenzenesulfinate suggests that substituted benzene (B151609) sulfinates can be viable substrates, affording products with good enantioselectivity. nih.gov This indicates a potential application for derivatives of this compound in similar asymmetric transformations.

| Aryl Sulfinate Derivative | Product | Enantiomeric Excess (e.e.) |

| 2-Trifluoromethoxybenzenesulfinate | Sulfinate Ester 20 | Good |

| 4-Cyanobenzenesulfinate | Sulfinate Ester 21 | Moderate |

| Naphthyl Sulfinates | Sulfinate Esters 22-24 | High |

This table presents data for related aryl sulfinates to illustrate the potential of substituted benzenesulfinates in asymmetric condensation reactions. nih.gov

Polymer Chemistry Applications of this compound

The application of this compound and its derivatives in polymer chemistry is not a widely researched or documented field. The potential roles for such a compound could theoretically include acting as a monomer, a catalyst or part of a catalytic system, or as a chain transfer agent to modify polymer properties. However, there is a lack of specific studies demonstrating these applications.

Monomer Synthesis and Polymerization

There is no significant body of research indicating that this compound is used as a monomer for the synthesis of polymers. For a compound to be a viable monomer, it typically needs to possess polymerizable functional groups, such as vinyl groups or functionalities that can undergo condensation or ring-opening polymerization. While the aromatic ring or the sulfinic acid group could potentially be functionalized to introduce polymerizable moieties, this is not a reported route for polymer synthesis.

Catalyst Design in Polymer Synthesis

In the design of catalysts for polymer synthesis, ligands play a crucial role in determining the activity and selectivity of the metallic center. While sulfur-containing ligands are known in coordination chemistry, there is no specific evidence in the provided context to suggest that this compound or its derivatives are employed as ligands in the design of catalysts for polymer synthesis. The sulfinic acid moiety is not a typical ligand structure for common polymerization catalysts.

Information regarding this compound for the specified applications is not available in the public domain.

Following a comprehensive review of available scientific literature, it has been determined that there is no specific, verifiable information detailing the application of this compound in dye production or its contribution to materials science research as outlined in the requested article structure.

Standard methodologies in the chemical sciences for the production of azo dyes involve a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. This compound, being a sulphinic acid derivative, does not fit the typical profile of a precursor for this well-established synthesis route. Extensive searches did not yield any documented instances of its use as an intermediate in azo dye synthesis.

Similarly, in the field of materials science, while related compounds like sulfonic acids are utilized to functionalize materials and create solid acid catalysts, there is no available research that indicates a contribution or application of this compound in this domain. Searches for its use in the development of polymers or other functional materials did not provide any relevant findings.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline due to the absence of research data on this compound within these specific contexts.

Biological and Medicinal Chemistry Research Involving O Methoxybenzenesulphinic Acid

Pharmacological Potential of o-Methoxybenzenesulphinic Acid Derivatives

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases)

No specific studies on the enzyme inhibitory activity of this compound derivatives, including their effect on carbonic anhydrases, were identified in the scientific literature.

Antitumor and Anticancer Activities

There is no available research data detailing the antitumor or anticancer properties of derivatives of this compound.

Anti-inflammatory Effects

No studies specifically investigating the anti-inflammatory effects of this compound derivatives have been found.

This compound as a Scaffold in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Analogs

There is no available research documenting the use of this compound as a scaffold for the design and synthesis of bioactive analogs in medicinal chemistry.

Scaffold Re-evolution and Derivatization

The core structure of this compound presents a versatile scaffold for chemical modification in drug discovery. The concept of "scaffold hopping" involves making significant but rational modifications to a known active scaffold to develop new compounds with improved properties. While no specific examples of scaffold re-evolution starting from this compound are readily available in the literature, the principles of medicinal chemistry allow for hypothetical derivatization strategies.

The sulfinic acid moiety, the methoxy (B1213986) group, and the benzene (B151609) ring all offer sites for modification. For instance, the sulfinic acid could be oxidized to a sulfonic acid or converted to a sulfonamide, a common functional group in many pharmaceuticals. The methoxy group could be demethylated to a hydroxyl group or replaced with other alkoxy groups to modulate lipophilicity and hydrogen bonding capacity. The benzene ring can be further substituted to alter the molecule's shape, electronics, and potential interactions with biological targets.

An example of how a related benzenesulfonamide (B165840) scaffold has been optimized can be seen in the development of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. Researchers synthesized a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives and identified compounds with nanomolar potency. This demonstrates how modifications to a core structure containing a methoxy-substituted benzene ring can lead to highly active and selective drug candidates.

Table 1: Hypothetical Derivatization of this compound for Scaffold Re-evolution

| Starting Scaffold | Modification Strategy | Potential New Scaffold | Rationale for Modification |

| This compound | Oxidation of sulfinic acid | o-Methoxybenzenesulfonic acid | Improve stability and aqueous solubility. |

| This compound | Conversion to sulfonamide | o-Methoxybenzenesulfonamide | Introduce hydrogen bond donor/acceptor capabilities and mimic known pharmacophores. |

| This compound | Demethylation of methoxy group | o-Hydroxybenzenesulphinic acid | Introduce a hydrogen bond donor and potential for further functionalization. |

| This compound | Addition of substituents to the benzene ring | Substituted o-Methoxybenzenesulphinic acids | Modulate steric and electronic properties to optimize target binding. |

Investigation of Biochemical Interactions and Pathways

The potential biochemical interactions of this compound and its derivatives are of significant interest in understanding their possible therapeutic effects.

The sulfinic acid functional group is known to be reactive and can participate in various interactions with biological macromolecules. While specific studies on the interaction of this compound with proteins and enzymes are not prominent in the literature, we can infer potential interactions based on the chemistry of related compounds.

Sulfinic acids can act as mimics of other functional groups, potentially leading to competitive inhibition of enzymes. For instance, the structural similarity of a sulfinic acid derivative to a natural substrate could allow it to bind to the active site of an enzyme, thereby blocking the normal catalytic reaction.

Research on related sulfonamide-containing compounds has shown that they can be potent enzyme inhibitors. For example, certain coumarin (B35378) sulfonamide derivatives have been found to be effective inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. mdpi.com The sulfonamide moiety in these inhibitors plays a crucial role in coordinating with the zinc ion in the enzyme's active site. This highlights the potential for sulfur-containing functional groups, like the sulfinic acid in this compound, to be key pharmacophoric elements for enzyme inhibition.

Table 2: Potential Interactions of this compound Derivatives with Proteins

| Functional Group | Potential Interaction Type | Example of Interacting Amino Acid Residue |

| Sulfinic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine |

| Methoxy Group | Hydrophobic Interactions, Hydrogen Bonding (acceptor) | Leucine, Isoleucine, Valine, Serine |

| Benzene Ring | Pi-stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

Agricultural Chemistry Applications of this compound Derivatives

Organosulfur compounds have found widespread use in agricultural chemistry as herbicides, fungicides, and insecticides. While there is no specific mention of this compound derivatives in commercially available agricultural products, their chemical nature suggests potential for such applications.

The development of new pesticides often involves the synthesis and screening of novel chemical scaffolds. The this compound core could serve as a starting point for the creation of new active ingredients. By analogy with other sulfur-containing pesticides, derivatives of this compound could potentially exhibit fungicidal activity by interfering with essential biochemical pathways in fungi. For example, some fungicides act by inhibiting specific enzymes involved in fungal cell wall synthesis or respiration.

Similarly, in the realm of herbicides, the structural features of this compound derivatives could be tailored to inhibit plant-specific enzymes. Many commercial herbicides target enzymes that are unique to plants, thereby providing selectivity and minimizing harm to non-target organisms.

For instance, research into nicotinic acid and thiophene (B33073) derivatives has led to the discovery of novel fungicides. nih.gov This approach of combining different active substructures could be applied to this compound, potentially leading to new agrochemicals with desirable properties.

Table 3: Potential Agricultural Applications of this compound Derivatives

| Application Area | Potential Mode of Action | Example of Targeted Pest/Weed |

| Fungicide | Inhibition of fungal enzymes (e.g., chitin (B13524) synthase, succinate (B1194679) dehydrogenase) | Powdery mildew, rusts, blights |

| Herbicide | Inhibition of plant-specific enzymes (e.g., acetolactate synthase, protoporphyrinogen (B1215707) oxidase) | Broadleaf weeds, grasses |

| Insecticide | Disruption of insect nervous system or metabolic pathways | Aphids, mites, caterpillars |

Environmental and Industrial Research Aspects of O Methoxybenzenesulphinic Acid

Green Chemistry Methodologies for o-Methoxybenzenesulphinic Acid Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com For the synthesis of this compound, these principles can be applied to various synthetic routes to improve sustainability.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Sustainable production routes for this compound would prioritize reactions with high atom economy, minimizing waste.

Potential sustainable routes for the synthesis of aromatic sulfinic acids, which could be adapted for this compound, include:

Direct Sulfinylation: Research into direct C-H functionalization to introduce the sulfinic acid group is an active area. This approach, if successfully applied to anisole (B1667542), would have a high atom economy as it avoids the use of protecting groups and multiple steps.

Reduction of Sulfonyl Chlorides: A common route to sulfinic acids is the reduction of the corresponding sulfonyl chloride. Green chemistry approaches to this method would focus on using environmentally benign reducing agents and solvent systems. For instance, the use of catalytic hydrogenation or electrochemical reduction methods could offer greener alternatives to traditional metal-based reductants.

Use of Sulfur Dioxide Surrogates: The direct use of sulfur dioxide gas poses significant handling risks. Green methodologies explore the use of solid, stable sulfur dioxide surrogates which are easier and safer to handle. rsc.org

Table 1: Comparison of Potential Synthetic Routes for Aromatic Sulfinic Acids based on Green Chemistry Principles

| Synthetic Route | Potential Green Advantages | Potential Drawbacks |

| Direct C-H Sulfinylation | High atom economy, fewer reaction steps. | May require harsh conditions or expensive catalysts. |

| Reduction of Sulfonyl Chlorides | Well-established methodology. | Often uses stoichiometric reducing agents, generating waste. |

| Use of SO₂ Surrogates | Improved safety and handling over gaseous SO₂. rsc.org | May require additional reagents to release SO₂ in situ. |

Industrial Synthesis Processes and Optimization for this compound

The industrial production of benzenesulfonic acid and its derivatives often involves sulfonation of the corresponding aromatic compound using strong acids like sulfuric acid or oleum. chemicalbook.comelchemy.com A similar approach could be envisioned for this compound, likely starting from anisole.

Key considerations for industrial synthesis and optimization would include:

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize the formation of byproducts, such as sulfones.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, potentially allowing for milder reaction conditions. For sulfonation reactions, various catalysts have been explored to improve efficiency.

Process Intensification: Techniques like continuous flow reactors can offer better control over reaction parameters, leading to improved safety, consistency, and yield compared to batch processing. The use of ultrasound has also been shown to enhance the rate of sulfonation reactions. scirp.org

Downstream Processing: Efficient separation and purification of the final product are crucial. This involves developing energy-efficient and low-waste methods for isolation, such as crystallization or membrane filtration.

Table 2: Key Parameters for Optimization in the Industrial Synthesis of Aromatic Sulfinic Acids

| Parameter | Objective of Optimization | Potential Methods |

| Reaction Temperature | Maximize yield, minimize byproducts. | Design of Experiments (DoE), kinetic modeling. |

| Catalyst Selection | Increase reaction rate and selectivity. | Screening of various solid acid catalysts. |

| Solvent Choice | Improve solubility, facilitate separation. | Use of greener solvents, solvent recycling. |

| Reaction Time | Achieve high conversion in minimal time. | In-situ reaction monitoring. |

Environmental Fate and Impact Research Related to this compound

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. For this compound, its environmental behavior can be inferred from studies on other aromatic sulfonic acids and sulfonates.

Biodegradability: Aromatic sulfonic acids are generally considered to be persistent in the environment, with limited biodegradability. core.ac.uknih.gov The presence of the methoxy (B1213986) group on the aromatic ring of this compound might influence its susceptibility to microbial degradation, but it is likely to be a slow process. Some studies have shown that certain isomers of aminobenzenesulfonic acid can be degraded under aerobic conditions by specialized microbial consortia. nih.gov

Mobility in Soil and Water: Due to the acidic nature of the sulfinic acid group, this compound is expected to be highly water-soluble and have low adsorption to soil and sediment. This high mobility could lead to its transport into groundwater.

Potential for Bioaccumulation: The high water solubility and low octanol-water partition coefficient of similar aromatic sulfonic acids suggest a low potential for bioaccumulation in aquatic organisms.

Toxicity: While specific toxicological data for this compound is not readily available, aromatic sulfonic acids, in general, are not considered to be highly toxic to aquatic life. However, their persistence and potential to undergo transformation into other compounds warrant further investigation. Some studies have focused on the mechanochemical degradation of aromatic sulfonic acids as a potential remediation strategy. nih.gov

Table 3: Predicted Environmental Fate of this compound Based on Analogous Compounds

| Environmental Aspect | Predicted Behavior | Rationale |

| Biodegradation | Likely to be slow and limited. core.ac.uknih.gov | Aromatic sulfonic acids are generally persistent. core.ac.uknih.gov |

| Mobility | High in soil and water. | High water solubility of the sulfinic acid group. |

| Bioaccumulation | Low potential. | High water solubility suggests low partitioning into fatty tissues. |

| Aquatic Toxicity | Likely to be low. | General trend for aromatic sulfonic acids. |

Historical Perspectives and Future Research Directions

Evolution of Synthetic Strategies for o-Methoxybenzenesulphinic Acid

The synthesis of arylsulfinic acids, including this compound, has evolved significantly since the 19th century. Early methods were often harsh and limited in scope, while modern techniques offer milder conditions and broader functional group tolerance. The historical development can be broadly categorized into two main classical approaches: the reduction of sulfonyl chlorides and the reaction of organometallic reagents with sulfur dioxide.

One of the earliest and most widely used methods for preparing arylsulfinic acids was the reduction of the corresponding arylsulfonyl chlorides. This approach was first demonstrated in 1860 by Kalle, who reduced benzenesulfonyl chloride. chez-alice.fr A variety of reducing agents have been employed for this transformation over the years. Zinc dust in aqueous or alcoholic media has been a common choice for this reduction. chez-alice.fr Other reducing systems include sodium or potassium sulfites in an alkaline aqueous solution, stannous chloride in hydrochloric acid, and even electrolytic reduction. chez-alice.fr These methods, while effective, often required strong acids or bases and could be incompatible with sensitive functional groups on the aromatic ring.